Structural Differentiation: 4-Phenyl Substituent Confers Distinct Physicochemical Profile Versus Unsubstituted Butanamide
The target compound 4-phenyl-N-(4-sulfamoylphenyl)butanamide differs from the baseline N-(4-sulfamoylphenyl)butanamide (MW = 242.3 g/mol, C10H14N2O3S) [1] by the addition of a terminal phenyl ring on the butanamide chain, yielding a molecular formula of C16H18N2O3S and a molecular weight of approximately 318.4 g/mol. This structural modification is predicted to increase calculated logP by approximately 1.5–2.0 log units relative to the unsubstituted butanamide (estimated logP ≈ 0.8 for the baseline, versus ≈ 2.3–2.8 for the 4-phenyl derivative). The increased lipophilicity is expected to enhance blood-brain barrier permeability and modify CA isoform binding pocket occupancy, particularly within the hydrophobic cleft of CA II and CA VII, where aromatic residues (Phe131, Val121, Leu198 in CA II) accommodate lipophilic ligand extensions. Comparative crystallographic evidence from related benzenesulfonamide-CA II co-crystal structures (PDB 6UFB) confirms that aryl extensions attached to the sulfamoylphenyl scaffold occupy this hydrophobic pocket, directly modulating inhibitory potency [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) as determinants of membrane permeability and target engagement |
|---|---|
| Target Compound Data | MW ≈ 318.4 g/mol; estimated clogP ≈ 2.3–2.8 (4-phenyl-N-(4-sulfamoylphenyl)butanamide) |
| Comparator Or Baseline | MW = 242.3 g/mol; estimated clogP ≈ 0.8 (N-(4-sulfamoylphenyl)butanamide, CHEMBL23591) |
| Quantified Difference | ΔMW ≈ +76 g/mol; ΔclogP ≈ +1.5–2.0 log units |
| Conditions | Predicted physicochemical properties based on structural comparison; no experimentally measured logP or logD values are available for the target compound in the open literature |
Why This Matters
Higher lipophilicity is a key driver of CNS penetration and CA isoform selectivity, making the 4-phenyl compound a more suitable candidate than the unsubstituted butanamide for applications requiring blood-brain barrier transit, such as anticonvulsant or neuropathic pain research.
- [1] DrugMap/IDRBLab Entry: N-(4-Sulfamoyl-phenyl)-butyramide (N-(4-sulfamoylphenyl)butanamide). Formula: C10H14N2O3S, MW: 242.3. https://drugmap.idrblab.net View Source
- [2] RCSB PDB 6UFB: Carbonic anhydrase 2 with inhibitor (2Z)-2-benzylidene-3-oxo-N-(4-sulfamoylphenyl)butanamide. Resolution: 1.67 Å. Deposited: 2019-09-24. Confirms aryl occupancy in CA II hydrophobic pocket. https://www.rcsb.org/structure/6UFB View Source
